molecular formula C10H19NO2 B12950303 (R)-3-Cyclohexyl-2-(methylamino)propanoic acid

(R)-3-Cyclohexyl-2-(methylamino)propanoic acid

Cat. No.: B12950303
M. Wt: 185.26 g/mol
InChI Key: GBMDYACPQYNUGA-SECBINFHSA-N
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Description

®-3-Cyclohexyl-2-(methylamino)propanoic acid is a chiral amino acid derivative with a cyclohexyl group attached to the alpha carbon and a methylamino group attached to the beta carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyclohexyl-2-(methylamino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylacetic acid.

    Amidation: The carboxylic acid group of cyclohexylacetic acid is converted to an amide using a reagent such as thionyl chloride (SOCl₂) followed by reaction with methylamine.

    Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of ®-3-Cyclohexyl-2-(methylamino)propanoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-3-Cyclohexyl-2-(methylamino)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH₄) or hydrogenation catalysts to yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄, H₂/Pd

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

    Oxidation: Cyclohexyl ketones, cyclohexyl carboxylic acids

    Reduction: Cyclohexyl alcohols, cyclohexylamines

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

Chemistry

®-3-Cyclohexyl-2-(methylamino)propanoic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and structural similarity to natural amino acids.

Medicine

The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific receptors or enzymes. Its chiral properties make it valuable in the development of enantiomerically pure pharmaceuticals.

Industry

In the industrial sector, ®-3-Cyclohexyl-2-(methylamino)propanoic acid is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Cyclohexyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-3-fluoro-2-methylpropanoic acid
  • ®-3-Fluoro-2-methyl-2-(methylamino)propanoic acid
  • 2-Aminoisobutyric acid
  • 2-(Methylamino)isobutyric acid

Uniqueness

®-3-Cyclohexyl-2-(methylamino)propanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for creating molecules with specific spatial configurations and reactivity profiles. Its chiral nature also enhances its utility in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2R)-3-cyclohexyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

GBMDYACPQYNUGA-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CC1CCCCC1)C(=O)O

Canonical SMILES

CNC(CC1CCCCC1)C(=O)O

Origin of Product

United States

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